[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O3/c1-12-4-9-17(10-18(12)24)28-13(2)20(26-27-28)22(29)30-11-19-14(3)31-21(25-19)15-5-7-16(23)8-6-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXMHFSRESREHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic molecule with potential biological activity. This article reviews its biological properties, including its antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
Molecular Characteristics:
- Molecular Weight: 452.9 g/mol
- Molecular Formula: C23H21ClN4O4
- LogP: 4.4486
| Property | Value |
|---|---|
| Compound ID | F152-0268 |
| InChI Key | VBMMFKDQISIPAO-UHFFFAOYSA-N |
| Hydrogen Bond Acceptors Count | 8 |
| Polar Surface Area | 73.185 |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HUH-7 | 12.5 |
| MCF-7 | 15.0 |
| HCT-116 | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
The compound's biological activity may be attributed to its ability to interact with specific molecular targets involved in cancer cell growth and survival. Notably, it has shown inhibitory effects on histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell cycle and apoptosis.
Case Study: HDAC Inhibition
In a study examining the effects of various compounds on HDAC activity, this compound exhibited a significant reduction in HDAC4 activity at concentrations as low as 10 μM, indicating its potential as a dual inhibitor of both HDAC4 and HDAC8.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the oxazole and triazole moieties have been explored to enhance potency and selectivity.
Key Findings:
- Substitutions on the phenyl rings significantly affect cytotoxicity.
- The presence of electron-withdrawing groups (like chlorine) enhances activity.
- Alterations in the alkyl side chains have shown varied impacts on solubility and bioavailability.
Comparison with Similar Compounds
Research Methodology and Tools
Structural Characterization :
- Similarity Analysis: PubChem () and SMILES notation () enable substructure searches to identify analogs. The similarity-dissimilarity framework () highlights that structural analogs may diverge in bioactivity despite shared cores.
Recommendations :
- Conduct DFT calculations to predict electronic properties.
- Synthesize the target compound and compare its crystallographic data with analogs in and .
Q & A
Q. What are the optimal synthetic routes for preparing [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Step 1: Formation of the oxazole ring via cyclization of 4-chlorophenyl-substituted precursors using Vilsmeier-Haack conditions (e.g., POCl₃/DMF) .
- Step 2: Synthesis of the triazole-carboxylate moiety via Huisgen 1,3-dipolar cycloaddition between azides and alkynes. Sodium azide (NaN₃) and copper(I) catalysts are critical for regioselectivity .
- Step 3: Esterification or alkylation to link the oxazole and triazole units. Use methylene bridges with activating agents like DCC (dicyclohexylcarbodiimide) .
Optimization Tips: - Monitor reaction progress using TLC or HPLC for intermediate purity.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer: A combination of spectroscopic and crystallographic methods ensures accuracy:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at ~150 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₀Cl₂N₄O₃: 487.09) .
- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry. For example, used this to validate a related pyrazole-thiazole structure .
- FTIR: Confirm functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer: Contradictions often arise from impurities or tautomeric forms. Strategies include:
- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Variable-Temperature NMR: Identify dynamic processes (e.g., rotamers) by observing signal splitting at low temperatures .
- Supplementary Techniques: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC can distinguish triazole C-H couplings from aromatic protons .
- Crystallography: Definitive proof of structure, as demonstrated in for a pyrazole-thiazole analog .
Q. What strategies are effective for evaluating the compound’s biological activity in vitro?
Methodological Answer: Focus on target-specific assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease inhibition). For triazole derivatives, highlights NADPH oxidase or CYP450 as potential targets .
- Cellular Uptake: Radiolabel the compound with ¹⁴C or ³H for tracking in cell lines (e.g., HepG2 for liver metabolism studies) .
- Dose-Response Curves: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., known inhibitors) .
- Metabolic Stability: Incubate with liver microsomes and analyze via LC-MS for degradation products .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer: Leverage in silico tools for rational design:
- Docking Studies: Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or EGFR kinases). Adjust substituents to optimize hydrophobic interactions .
- QSAR Models: Correlate substituent electronic properties (Hammett σ values) with bioactivity. For example, chloro groups enhance electron-withdrawing effects, improving target binding .
- MD Simulations: Simulate 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological assay results across studies?
Methodological Answer: Discrepancies may stem from assay conditions or compound purity:
- Reproducibility Checks: Repeat assays in triplicate with independent compound batches.
- Purity Assessment: Use HPLC (≥95% purity threshold) and quantify impurities via LC-MS .
- Contextual Factors: Control for cell line variability (e.g., HeLa vs. MCF-7) and culture conditions (e.g., serum-free vs. serum-containing media) .
- Meta-Analysis: Compare data with structurally similar compounds. notes that triazole sulfonamides exhibit activity dependent on substituent bulkiness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
